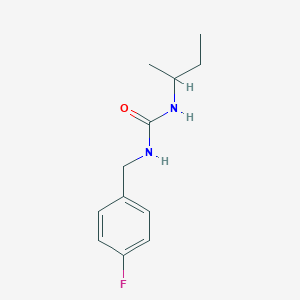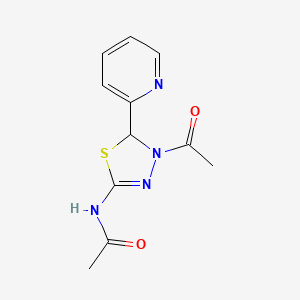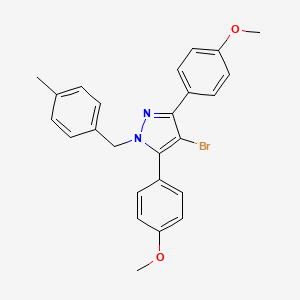methanone](/img/structure/B10891420.png)
[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone typically involves multiple steps. The process begins with the preparation of the cyclohex-3-en-1-ylmethyl piperazine intermediate, which is then reacted with 2,6-dimethoxybenzoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can be used as a probe to investigate the function of specific proteins or enzymes.
Medicine
In medicine, 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In the industrial sector, this compound can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A simpler compound with a cyclohexane ring and a methyl group.
Cyclohexylmethane: Another related compound with a cyclohexane ring and a methylene group.
Uniqueness
What sets 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone apart from similar compounds is its complex structure, which includes both a piperazine ring and a dimethoxyphenyl group. This unique combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H28N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H28N2O3/c1-24-17-9-6-10-18(25-2)19(17)20(23)22-13-11-21(12-14-22)15-16-7-4-3-5-8-16/h3-4,6,9-10,16H,5,7-8,11-15H2,1-2H3 |
InChI Key |
VJNMBOSQBCSIPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3CCC=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-chlorophenyl)-N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B10891346.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891349.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-4-nitrobenzamide](/img/structure/B10891357.png)
![1-[3-(benzyloxy)-4-methoxyphenyl]-N-(2-methoxybenzyl)methanamine](/img/structure/B10891361.png)
![3-[(4-Phenoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891369.png)
![3-{[(3,4-Dichlorophenyl)amino]methylidene}pentane-2,4-dione](/img/structure/B10891375.png)

![(3,5-Dimethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B10891390.png)
![3-{[4-(1,3-benzodioxol-5-yl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B10891394.png)


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10891413.png)
![2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10891418.png)
